

## Comparative Gene Expression Analysis of Sirpiglenastat and Alternative Therapies in Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Sirpiglenastat |           |
| Cat. No.:            | B10857805      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Sirpiglenastat**'s Performance with Other Cancer Therapeutics Supported by Experimental Data.

**Sirpiglenastat** (DRP-104) is a novel anti-cancer agent that targets glutamine metabolism, a key pathway for tumor growth and survival. As a prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), **Sirpiglenastat** is designed for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity.[1][2] This guide provides a comparative analysis of the gene expression changes induced by **Sirpiglenastat** in tumors, alongside those of other cancer therapies, specifically the glutaminase inhibitor Telaglenastat (CB-839) and the immune checkpoint inhibitor Pembrolizumab (anti-PD-1).

## Mechanism of Action: A Two-Pronged Attack on Cancer

**Sirpiglenastat** exerts its anti-tumor effects through a dual mechanism of action. Firstly, by inhibiting multiple enzymes involved in glutamine metabolism, it directly disrupts the anabolic processes required for rapid cancer cell proliferation, leading to metabolic stress and apoptosis. Secondly, this metabolic reprogramming of the tumor microenvironment enhances anti-tumor immunity. It stimulates both the innate and adaptive immune systems by increasing



the infiltration and activation of cytotoxic T cells and Natural Killer (NK) cells, while reducing immunosuppressive cell populations and polarizing macrophages towards an anti-tumor M1 phenotype.

# Gene Expression Profiling: Unveiling the Molecular Impact

Gene expression analysis of tumors following **Sirpiglenastat** treatment reveals a significant modulation of genes associated with both metabolic and immune pathways. This section compares the available gene expression data for **Sirpiglenastat** with that of Telaglenastat and Pembrolizumab.

#### **Sirpiglenastat: Broad Immunological Modulation**

In a preclinical study using the MC38 colon adenocarcinoma model, **Sirpiglenastat** treatment led to extensive changes in the tumor microenvironment.[3] Gene expression profiling using the NanoString PanCancer IO 360<sup>™</sup> panel, which includes 770 genes related to immuno-oncology, demonstrated a broad immunological modulation.[3]

Table 1: Key Gene Expression Changes in MC38 Tumors Following Sirpiglenastat Treatment



| Biological Process       | Direction of Change  | Key Genes/Signatures<br>Affected                          |
|--------------------------|----------------------|-----------------------------------------------------------|
| Immune Cell Infiltration | Upregulated          | Signatures for T cells, NK cells, NKT cells, Macrophages  |
| T Cell Function          | Upregulated          | Genes associated with T cell activation and proliferation |
| T Cell Exhaustion        | Downregulated        | Genes related to exhausted CD8+ T cells                   |
| Macrophage Polarization  | M1 Phenotype Favored | Upregulation of M1 macrophage-associated genes            |
| Glutamine Metabolism     | Downregulated        | Genes involved in glutamine utilization pathways          |
| Cell Proliferation       | Downregulated        | Genes associated with the cell cycle                      |
| Apoptosis                | Upregulated          | Genes promoting programmed cell death                     |

Note: This table is a summary of qualitative findings from Yokoyama et al., Mol Cancer Ther 2022. Quantitative fold-change and p-value data were not publicly available in the primary publication or its supplementary materials.

#### **Alternative Therapies: A More Focused Approach**

Telaglenastat (CB-839): As a selective inhibitor of glutaminase (GLS1), Telaglenastat also targets glutamine metabolism. However, its action is more specific than the broad antagonism of **Sirpiglenastat**. While comprehensive in-vivo gene expression data in the MC38 model is limited, studies in colorectal cancer cell lines show that CB-839 treatment leads to alterations in metabolic pathways, particularly the Krebs cycle and glutaminolysis.[4] The impact on the immune microenvironment is less characterized at the gene expression level compared to **Sirpiglenastat**.

Pembrolizumab (Anti-PD-1): This immune checkpoint inhibitor works by blocking the PD-1/PD-L1 pathway, thereby unleashing the anti-tumor activity of T cells. In the MC38 tumor model,



anti-PD-1 therapy leads to an upregulation of genes associated with T cell activation and interferon-gamma (IFNy) signaling. However, resistance to anti-PD-1 therapy has been associated with the activation of alternative signaling pathways such as TGFβ and Notch.

Table 2: Comparative Overview of Gene Expression Changes

| Feature                   | Sirpiglenastat<br>(Broad Glutamine<br>Antagonist)                                          | Telaglenastat<br>(Glutaminase<br>Inhibitor)                    | Pembrolizumab<br>(Anti-PD-1)                                             |
|---------------------------|--------------------------------------------------------------------------------------------|----------------------------------------------------------------|--------------------------------------------------------------------------|
| Primary Target            | Multiple glutamine-<br>utilizing enzymes                                                   | Glutaminase (GLS1)                                             | PD-1 receptor on T cells                                                 |
| Metabolic Gene<br>Changes | Broad downregulation<br>of glutamine<br>metabolism,<br>glycolysis, nucleotide<br>synthesis | Downregulation of glutaminolysis and Krebs cycle intermediates | Indirect effects on tumor cell metabolism                                |
| Immune Gene<br>Changes    | Broad upregulation of immune cell infiltration and activation signatures                   | Less defined direct impact on immune gene expression           | Upregulation of T cell activation and IFNy-related genes                 |
| Key Affected<br>Pathways  | Glutamine Metabolism, Immune Checkpoint, T-cell and B-cell signaling, Macrophage function  | Glutaminolysis, TCA<br>Cycle                                   | PD-1/PD-L1 signaling,<br>T-cell receptor<br>signaling, IFNy<br>signaling |

# Experimental Protocols Gene Expression Analysis of MC38 Tumors Treated with Sirpiglenastat

- 1. Animal Model and Treatment:
- C57BL/6 mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells.



- Once tumors reach a specified volume, mice are treated with either vehicle control or
   Sirpiglenastat at a designated dose and schedule (e.g., daily for 5 days).
- 2. Tumor Collection and RNA Extraction:
- At the end of the treatment period, tumors are excised, weighed, and snap-frozen in liquid nitrogen or placed in a stabilizing solution (e.g., RNAlater).
- Total RNA is extracted from the tumor tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
- 3. NanoString nCounter Gene Expression Analysis:
- Gene expression profiling is performed using the NanoString nCounter platform with the PanCancer IO 360™ and Metabolic Pathways panels.
- A specific amount of total RNA (e.g., 100 ng) is hybridized with the reporter and capture probes for the target genes.
- The hybridized samples are then processed on the nCounter Prep Station and the Digital Analyzer for data acquisition.
- 4. Data Analysis:
- The raw count data is normalized using positive controls and housekeeping genes.
- Differential gene expression between the **Sirpiglenastat**-treated and vehicle control groups is determined using the nSolver<sup>™</sup> Analysis Software or other appropriate statistical methods.
- Pathway analysis and gene set enrichment analysis are performed to identify the biological processes and pathways affected by Sirpiglenastat treatment.

## Visualizing the Impact: Signaling Pathways and Workflows



### **Sirpiglenastat's Dual Mechanism of Action**



Click to download full resolution via product page

Caption: **Sirpiglenastat** is activated to DON in tumors, inhibiting glutamine metabolism and enhancing anti-tumor immunity.

#### **Experimental Workflow for Gene Expression Analysis**





Click to download full resolution via product page



Caption: Workflow for analyzing gene expression in tumors after **Sirpiglenastat** treatment using NanoString technology.

In conclusion, **Sirpiglenastat** demonstrates a unique and broad mechanism of action by targeting both tumor cell metabolism and modulating the immune microenvironment. This dual activity is reflected in the extensive gene expression changes observed in tumors following treatment. Compared to more targeted therapies like glutaminase inhibitors or immune checkpoint blockers, **Sirpiglenastat** offers a multi-faceted approach that may overcome some of the resistance mechanisms associated with other treatments. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various cancer types.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncozine.com [oncozine.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Gene Expression Analysis of Sirpiglenastat and Alternative Therapies in Tumor Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857805#gene-expression-analysis-in-tumors-after-sirpiglenastat-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com